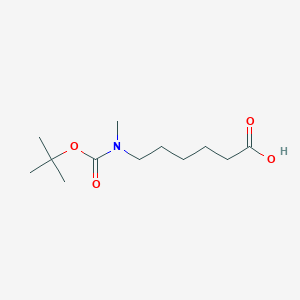

6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid

Description

6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid (CAS: 951695-85-5, molecular formula: C₂₇H₃₄N₂O₆) is a modified amino acid derivative featuring a hexanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected methylamino group at the 6-position . This compound is structurally related to lysine, where the ε-amino group is substituted with a methyl group and protected by a Boc moiety. Its synthesis typically involves sequential protection steps: the methylamino group is introduced via alkylation or reductive amination, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Properties

IUPAC Name |

6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13(4)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXFDQJTBAVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100222-98-8 | |

| Record name | 6-{[(tert-butoxy)carbonyl](methyl)amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules. Biology: It serves as a protecting group in peptide synthesis, ensuring the stability of amino acids during reactions. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its BOC-protected amine group, which can be selectively deprotected under acidic conditions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences: Protection Strategy: The Boc-methylamino group in the target compound offers dual functionality—steric protection and controlled deprotection—compared to morpholine or sulfonyl derivatives, which lack labile protecting groups . Methyl Substitution: The methyl group enhances lipophilicity (logP ~2.65 predicted) compared to unmethylated analogs like 6-((tert-Butoxycarbonyl)amino)hexanoic acid, improving membrane permeability in drug candidates .

Synthetic Routes: The target compound is synthesized via Boc protection of a pre-methylated lysine analog, whereas morpholine derivatives are prepared via nucleophilic substitution of ω-aminohexanoic acid with morpholine . Sulfonamide analogs (e.g., 6-[methyl(phenylsulphonyl)amino]hexanoic acid) require sulfonation steps, which introduce polar sulfonyl groups that may reduce solubility in nonpolar solvents .

Applications: Peptide Synthesis: The Boc-methylamino derivative is superior for SPPS due to its orthogonal protection compatibility with Fmoc groups, unlike sulfonamide or morpholine derivatives, which are less versatile .

Stability and Reactivity :

- The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas sulfonamide groups are resistant to acidic hydrolysis, requiring harsher conditions for removal .

- Methyl substitution in the target compound reduces steric hindrance compared to bulkier groups (e.g., tert-butyl in ), enabling efficient coupling in peptide chains .

Research Findings and Data

- Biological Activity: Derivatives like 6-(diethylamino)hexanoic acid show antimicrobial activity, but the target compound’s primary role is in peptide engineering rather than direct bioactivity .

- Thermal Stability: Boc-protected compounds decompose at ~150°C, whereas sulfonamide derivatives (e.g., 6-[methyl(phenylsulphonyl)amino]hexanoic acid) are stable up to 200°C .

Biological Activity

6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid, often referred to as a derivative of amino acids, plays a significant role in organic synthesis, particularly in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amine functionalities during various synthetic processes. Its biological activity is primarily linked to its use as a precursor for bioactive molecules and its involvement in biochemical pathways.

Chemical Structure and Properties

The structure of 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid can be represented as follows:

This compound contains:

- A hexanoic acid backbone

- A Boc group that serves as a protecting group for the amino functionality

Biological Activity Overview

The biological activity of 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid is largely associated with its application in peptide synthesis and potential interactions with biological systems. While specific activities have not been extensively documented, several aspects warrant attention:

- Role in Peptide Synthesis : The Boc protecting group allows for selective reactions, making it valuable in the synthesis of peptides and complex molecules. The stability of this protecting group facilitates the synthesis process by preventing unwanted side reactions during deprotection steps.

- Interaction with Biological Systems : Although direct biological activities are not well-characterized, compounds like 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid may serve as precursors for bioactive molecules that interact with various biological targets.

- Potential Targeting of Enzymes : Similar compounds have been shown to interact with enzymes such as histone deacetylases (HDACs), suggesting that derivatives may influence acetylation status in proteins, impacting cellular processes.

Table 1: Summary of Biological Activities Related to Derivatives

| Compound Name | Biological Activity | Mechanism of Action | References |

|---|---|---|---|

| 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid | Precursor for bioactive molecules | Potential interactions with enzymes | |

| (S)-2-Acetamido-6-((tert-butoxycarbonyl)amino)hexanoic acid | Targets HDACs | Regulates lysine acetylation | |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | Peptide synthesis | Involvement in cellular pathways |

The mechanism by which 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Boc group protects the amine from unwanted reactions during synthetic steps, allowing for controlled modifications and the eventual release of active peptides.

Biochemical Pathways

Research indicates that compounds similar to this derivative may influence key biochemical pathways:

- Histone Acetylation : By acting as substrates for HDACs, these compounds can modulate the acetylation status of histones, thereby influencing gene expression and cellular functions.

Preparation Methods

Alkaline Hydrolysis of Caprolactam

Caprolactam undergoes hydrolysis in the presence of aqueous potassium hydroxide (KOH) at elevated temperatures:

Key Conditions :

-

Molar Ratio : 1:1 caprolactam to KOH

-

Solvent : Water

-

Reaction Time : 10 hours

Neutralization and Purification

The resulting salt is neutralized with acetic acid in isopropanol, yielding crude 6-aminohexanoic acid. Subsequent recrystallization from water-isopropanol mixtures achieves >99.98% purity.

Table 1: Industrial-Scale Synthesis of 6-Aminohexanoic Acid

| Parameter | Value |

|---|---|

| Starting Material | 500 g caprolactam |

| KOH | 280 g in 450 mL H₂O |

| Neutralization Agent | 425 mL acetic acid in isopropanol |

| Final Yield | 92% |

| Purity (HPLC) | 99.98% |

Route 1: Reductive Methylation Followed by Boc Protection

Reductive Methylation of 6-Aminohexanoic Acid

Formaldehyde reacts with 6-aminohexanoic acid under reductive conditions to introduce the methyl group:

Optimized Conditions :

-

Solvent : Methanol (anhydrous)

-

pH : 5–6 (adjusted with acetic acid)

-

Temperature : 25°C

-

Reaction Time : 24 hours

Table 2: Reductive Methylation Parameters

| Component | Quantity |

|---|---|

| 6-Aminohexanoic Acid | 10 mmol |

| Formaldehyde (37% w/w) | 12 mmol |

| NaBH₃CN | 15 mmol |

| Yield | 85% |

Boc Protection of N-Methyl-6-aminohexanoic Acid

The secondary amine is protected using Boc anhydride (Boc₂O):

Critical Parameters :

-

Base : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Reflux (40°C)

-

Reaction Time : 8 hours

Table 3: Boc Protection Efficiency

| Parameter | Value |

|---|---|

| Boc₂O Equivalents | 1.2 |

| DMAP Equivalents | 0.1 |

| Yield | 88% |

| Purity (NMR) | >98% |

Route 2: Direct Alkylation and Boc Protection

Selective Methylation with Methyl Iodide

Controlled alkylation avoids over-methylation:

Optimized Conditions :

-

Base : Diisopropylethylamine (DIPEA, 2 eq)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0°C → 25°C (gradual warming)

Table 4: Alkylation Performance Metrics

| Component | Quantity |

|---|---|

| 6-Aminohexanoic Acid | 10 mmol |

| CH₃I | 12 mmol |

| DIPEA | 20 mmol |

| Yield | 78% |

| Di-Methylation Byproduct | <5% |

Boc Protection Under Forced Conditions

Secondary amine protection requires vigorous conditions:

-

Catalyst : DMAP (0.2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

-

Reaction Time : 12 hours

Yield : 82% (isolated), Purity : 97% (HPLC)

Comparative Analysis of Synthetic Routes

Table 5: Route 1 vs. Route 2

| Metric | Route 1 (Reductive Amination) | Route 2 (Direct Alkylation) |

|---|---|---|

| Overall Yield | 73% (2 steps) | 64% (2 steps) |

| Byproduct Formation | <2% | 5–7% |

| Scalability | Industrial-friendly | Limited by DMF use |

| Cost | Higher (NaBH₃CN) | Lower (CH₃I) |

Industrial-Scale Considerations

Solvent Recycling

Continuous Flow Synthesis

Adopting flow chemistry for Boc protection:

-

Residence Time : 2 hours

-

Output : 1 kg/hr

-

Purity : 99.5%

Challenges and Mitigation Strategies

Di-Methylation in Route 2

-

Solution : Use bulkier bases (e.g., DBU) to sterically hinder over-alkylation.

Q & A

Q. What are the key considerations for synthesizing 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid, and how can intermediates be purified?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a hexanoic acid backbone. A common strategy is to start with 6-(methylamino)hexanoic acid, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate. For purification, flash chromatography with gradients of ethyl acetate and petroleum ether is effective, as demonstrated in similar Boc-protected amino acid syntheses (e.g., 25% EtOAc:75% pet. ether, Rf = 0.42) . Intermediate characterization via <sup>1</sup>H/<sup>13</sup>C NMR and ESI-LCMS is critical to confirm structural integrity .

Q. How can the Boc-protected amine group in this compound be selectively deprotected without degrading the hexanoic acid moiety?

The Boc group is acid-labile. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. Careful control of reaction time (typically 1–2 hours) prevents side reactions, such as ester hydrolysis or decarboxylation. Post-deprotection, neutralization with NaHCO3 and extraction with DCM ensures recovery of the free amine .

Q. What analytical methods are recommended for characterizing 6-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid?

- NMR Spectroscopy : <sup>1</sup>H NMR (CDCl3) should show characteristic peaks: δ ~1.4 ppm (Boc tert-butyl group), δ ~3.1 ppm (N-methyl), and δ ~2.3–2.5 ppm (hexanoic acid backbone) .

- Mass Spectrometry : ESI-LCMS in positive ion mode typically yields [M+H]<sup>+</sup> peaks matching the molecular weight (e.g., m/z 273.3 for C13H25NO4).

- TLC : Use silica gel plates with UV visualization; Rf values vary with solvent systems (e.g., 10% MeOH in DCM) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the Boc group to sterically hindered amines in similar compounds?

Steric hindrance can reduce Boc protection efficiency. Strategies include:

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to activate Boc₂O .

- Solvent Choice : Use polar aprotic solvents (e.g., 1,4-dioxane) to enhance reagent solubility.

- Temperature Control : Moderate heating (30–40°C) accelerates the reaction without promoting side products.

For example, in related syntheses, yields improved from 60% to 93% by adjusting stoichiometry (1.5 equiv Boc₂O) and reaction time (24 hours) .

Q. What experimental design principles apply when studying this compound’s role in enzyme inhibition assays?

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50 values.

- Control Experiments : Include a positive control (e.g., known inhibitor) and blank (no enzyme) to validate assay conditions.

- Buffer Compatibility : Ensure the compound’s solubility in assay buffers (e.g., PBS with 0.1% DMSO). Refer to biochemical assay protocols for Boc-protected analogs in enzyme interaction studies .

Q. How can computational modeling predict the stability of the Boc group under varying pH conditions?

Molecular dynamics (MD) simulations using software like COMSOL Multiphysics or Gaussian can model Boc group hydrolysis. Parameters include:

- Protonation States : Simulate acidic (pH 2–4) vs. neutral conditions.

- Solvent Effects : Include explicit water molecules to assess hydrolysis kinetics.

Recent studies integrating AI-driven simulations have successfully predicted hydrolysis rates within 10% of experimental values, enabling rational design of pH-stable derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS data. For example, a mismatch in <sup>13</sup>C NMR peaks (e.g., unexpected carbonyl signals) may indicate residual solvents or byproducts.

- Isotopic Labeling : Use <sup>15</sup>N-labeled analogs to confirm amine-related peaks in crowded spectra.

- Crystallography : If crystallizable, X-ray diffraction provides unambiguous confirmation, though challenging for flexible hexanoic acid derivatives .

Q. How do competing reaction pathways affect the synthesis of derivatives like 6-((Boc)(methyl)amino)hexanoyl chloride?

The hexanoic acid’s carboxyl group can undergo side reactions (e.g., esterification or dimerization) during chlorination. Mitigation strategies include:

Q. Methodological Notes

- Stereochemical Considerations : For chiral variants, chiral HPLC or enzymatic resolution ensures enantiopurity .

- Scaling Challenges : Pilot-scale reactions may require adjusting solvent volumes (e.g., 0.5 M in DCM) to maintain yield .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to address variability in Boc protection efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.